molecular formula C8H7N3S B3109689 2-Pyrazinamine, 5-(2-thienyl)- CAS No. 174680-62-7

2-Pyrazinamine, 5-(2-thienyl)-

Cat. No. B3109689
CAS RN: 174680-62-7
M. Wt: 177.23 g/mol
InChI Key: NRHPXDJQEQVYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Pyrazinamine, 5-(2-thienyl)-” is also known as “2-Amino-5-(2-thienyl)pyrazine”. It has a molecular weight of 177.23 . The IUPAC name for this compound is “5-(2-thienyl)-2-pyrazinamine” and its InChI code is "1S/C8H7N3S/c9-8-5-10-6(4-11-8)7-2-1-3-12-7/h1-5H, (H2,9,11)" .


Synthesis Analysis

The synthesis of pyrazinamide analogues, such as “2-Pyrazinamine, 5-(2-thienyl)-”, generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .


Molecular Structure Analysis

The molecular formula of “2-Pyrazinamine, 5-(2-thienyl)-” is C8H7N3S . The InChI key for this compound is NRHPXDJQEQVYSM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pyrazinamine, 5-(2-thienyl)-” include a molecular weight of 177.23 . Unfortunately, specific details such as color, density, hardness, and melting and boiling points are not available.

Scientific Research Applications

Structural Analysis and Coordination Chemistry

2-Pyrazinamine, 5-(2-thienyl)- derivatives have been extensively studied for their unique structural properties and coordination chemistry. For instance, Donzello et al. (2011) explored the structural flexibility of 2,3-dicyano-5,6-di(2-thienyl)-1,4-pyrazine and its palladium(II) complex. Their work provided insights into the molecular arrangement and coordination sites in these compounds, which are significant for understanding their chemical behavior and potential applications in coordination chemistry and material science (Donzello et al., 2011).

Development of Conjugated Materials

Schwiderski and Rasmussen (2013) investigated thieno[3,4-b]pyrazine-based terthienyls as precursors for low band gap conjugated materials. Their synthesis and characterization of these compounds contribute to the development of materials with tunable electronic properties, essential in the field of organic electronics and photonics (Schwiderski & Rasmussen, 2013).

Synthesis of Heterocyclic Compounds

Blanco et al. (2006) presented a method for synthesizing pyrazino[2',3':4,5]thieno[3,2-d]pyrimidinones, demonstrating the potential of 2-pyrazinamine derivatives in creating complex heterocyclic structures. Their methodology provides a foundation for developing new compounds with possible applications in pharmaceuticals and materials science (Blanco et al., 2006).

Antimicrobial Activity

Hussein (2007) explored the synthesis of polynuclear heterocycles with 2-pyrazinamine derivatives, highlighting their antimicrobial potential. This research underscores the relevance of these compounds in developing new antimicrobial agents (Hussein, 2007).

Photovoltaic Device Applications

Zhou et al. (2010) synthesized thieno[3,4-b]pyrazine-based monomers for use in photovoltaic devices. Their work contributes to the development of new materials for solar energy conversion, highlighting the diverse applications of 2-pyrazinamine derivatives in renewable energy technologies (Zhou et al., 2010).

properties

IUPAC Name

5-thiophen-2-ylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-5-10-6(4-11-8)7-2-1-3-12-7/h1-5H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHPXDJQEQVYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-bromopyrazine (500 mg, 2.874 mmol), dichlorobis(triphenylphosphine)palladium(II) (290 mg, 0.413 mmol), 2-thiopheneboronic acid (500 mg, 3.907 mmol), and a saturated aqueous sodium carbonate solution (4 mL) in ethylene glycol dimethyl ether (8 mL) and ethanol (8 mL) was heated under reflux overnight. The reaction mixture was cooled, diluted with ethyl acetate, water, and a saturated aqueous sodium chloride solution. After mixing, the layers were separated. The aqueous layer was extracted with ethyl acetate. The combined organic layers was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 40M, Silica 1/1 hexanes/ethyl acetate) afforded 5-thiophen-2-yl-pyrazin-2-ylamine (267 mg, 52.4%) as a yellow solid: EI-HRMS m/e calcd for C8H7N3S (M+) 177.0361, found 177.0355.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
290 mg
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyrazinamine, 5-(2-thienyl)-
Reactant of Route 2
Reactant of Route 2
2-Pyrazinamine, 5-(2-thienyl)-
Reactant of Route 3
Reactant of Route 3
2-Pyrazinamine, 5-(2-thienyl)-
Reactant of Route 4
Reactant of Route 4
2-Pyrazinamine, 5-(2-thienyl)-
Reactant of Route 5
Reactant of Route 5
2-Pyrazinamine, 5-(2-thienyl)-
Reactant of Route 6
2-Pyrazinamine, 5-(2-thienyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.